



# Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Angelicolide

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| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Angelicolide |           |
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#### Introduction

**Angelicolide**, a natural product classified as a coumarin, is identified by the CAS number 90826-58-7 and possesses the molecular formula C<sub>24</sub>H<sub>28</sub>O<sub>4</sub>.[1][2] Compounds of this class are known for their diverse pharmacological activities, making them of significant interest to the scientific and drug development communities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such natural products. This document provides a detailed guide to the NMR spectral analysis of **Angelicolide**, including standardized protocols for data acquisition and presentation.

## 1H and 13C NMR Spectral Data of **Angelicolide**

A comprehensive search of scientific literature did not yield a publication with a complete and officially assigned set of 1H and 13C NMR spectral data for **Angelicolide**. While the compound is commercially available and its basic chemical information is known, detailed spectroscopic analysis and data are not readily accessible in the public domain.

The following tables are presented as a template for the proper formatting and presentation of NMR data once it has been acquired.

## Table 1: 1H NMR Spectral Data of Angelicolide



| Position Chemical Shift $(\delta, ppm)$ | Multiplicity | Coupling<br>Constant (J,<br>Hz) | Integration |
|---|--------------|---------------------------------|-------------|
|---|--------------|---------------------------------|-------------|

Table 2: 13C NMR Spectral Data of Angelicolide

| Position Chemical Shift (δ, ppm) |
|----------------------------------|
|----------------------------------|

## **Experimental Protocols**

The following protocols are provided as a standard methodology for the acquisition of high-quality 1H and 13C NMR spectra of coumarin compounds such as **Angelicolide**.

## 1. Sample Preparation

- Sample Purity: Ensure the sample of **Angelicolide** is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.[1]
- Solvent Selection: Deuterated chloroform (CDCl<sub>3</sub>) is a common and suitable solvent for coumarins. Other deuterated solvents such as DMSO-d<sub>6</sub>, acetone-d<sub>6</sub>, or methanol-d<sub>4</sub> may be used depending on the solubility of the compound.
- Sample Concentration: Dissolve 5-10 mg of Angelicolide in approximately 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
- NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

### 2. NMR Instrument Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For 1H NMR:

## Methodological & Application



- Pulse Sequence: A standard single-pulse sequence is typically used.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

### For 13C NMR:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Spectral Width: A spectral width of 200-250 ppm is standard.
- 3. Data Processing
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0 ppm.
- Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.



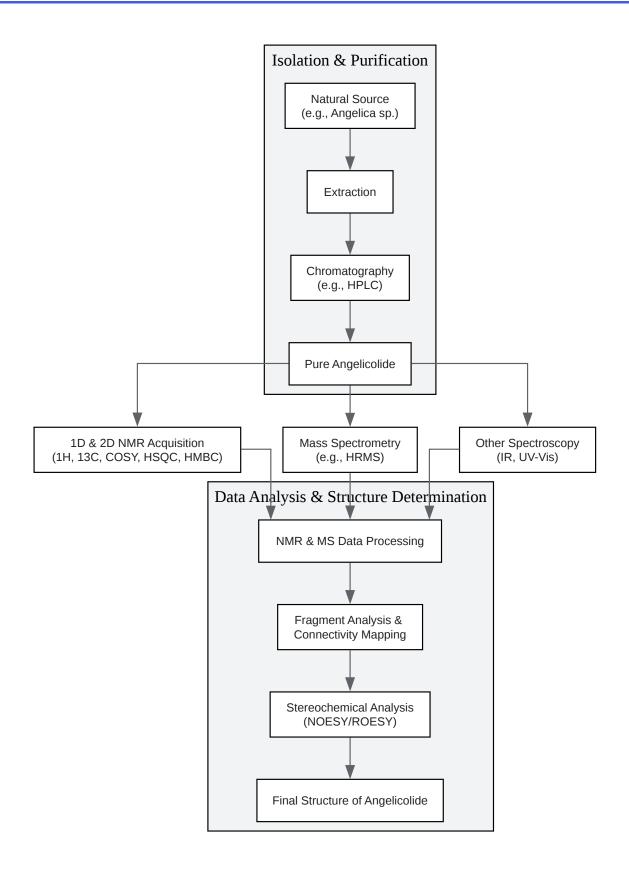




Structural Elucidation Workflow for Angelicolide

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **Angelicolide** using NMR and other spectroscopic techniques.





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Caption: Workflow for the isolation and structural elucidation of **Angelicolide**.



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## References

- 1. CAS 90826-58-7 | Angelicolide [phytopurify.com]
- 2. angelicolide, 90826-58-7 [thegoodscentscompany.com]
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